2-amino-2-(2-methylphenyl)acetic Acid

Description

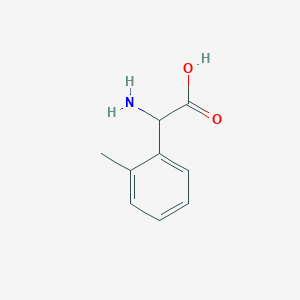

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYIRERUSAMCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378234 | |

| Record name | amino(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129592-98-9 | |

| Record name | amino(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-2-(2-methylphenyl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(2-methylphenyl)acetic Acid

Executive Summary

This compound, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic α-amino acid. As a chiral molecule, it serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural uniqueness, stemming from the ortho-methyl substitution on the phenyl ring, imparts specific steric and electronic properties that can be exploited in the design of novel molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical characterization, stereochemistry, and safety protocols, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Structural Identification

This compound is an analog of phenylglycine with a methyl group at the ortho position of the aromatic ring. This substitution influences its conformation and reactivity compared to its unsubstituted or para/meta-substituted counterparts.

Caption: 2D Structure of this compound

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-amino-2-(o-tolyl)acetic acid, Amino-o-tolyl-acetic acid | [1][2] |

| CAS Number | 129592-98-9 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 234-238 °C (with decomposition) | [2] |

| pKa (Predicted) | 1.94 ± 0.10 (Carboxylic Acid) | [2] |

| SMILES | CC1=CC=CC=C1C(C(=O)O)N | [1] |

| InChIKey | FLYIRERUSAMCDQ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Synthetic Approach: The Strecker Synthesis

The Strecker synthesis is a robust and well-established method for preparing α-amino acids. It involves a one-pot, three-component reaction between an aldehyde, ammonia (or an ammonium salt), and cyanide, followed by hydrolysis. This pathway is highly effective for producing racemic α-amino acids that can be subjected to subsequent chiral resolution.

Causality in Experimental Design:

-

Starting Material: o-Tolualdehyde is selected as the carbonyl-containing precursor to install the required 2-methylphenyl group at the α-position.

-

Amine and Cyanide Source: Ammonium chloride and potassium cyanide are used as convenient sources for the in-situ formation of ammonia and the nucleophilic cyanide ion, which are essential for the formation of the intermediate α-aminonitrile.

-

Hydrolysis: The final step requires harsh acidic or basic conditions to hydrolyze the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it protonates the amine, preventing polymerization and yielding the ammonium salt of the amino acid, which can be easily isolated.

Detailed Experimental Protocol: Racemic Synthesis

Caption: Workflow for the Strecker Synthesis.

-

Reaction Setup: In a well-ventilated fume hood, dissolve o-tolualdehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Aminonitrile Formation: Add an aqueous solution of ammonium chloride (NH₄Cl) followed by the slow, portion-wise addition of potassium cyanide (KCN). Caution: KCN is highly toxic, and the reaction may produce hydrogen cyanide gas. This step must be performed with extreme care and appropriate safety measures. The reaction is typically stirred at room temperature or with gentle heating for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Intermediate Isolation (Optional): The resulting α-aminonitrile can be extracted into an organic solvent (e.g., diethyl ether), dried, and the solvent evaporated. However, for efficiency, proceeding directly to hydrolysis is common.

-

Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture. Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

-

Workup and Isolation: After cooling, the reaction mixture is often concentrated under reduced pressure. The pH is then carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). At this pH, the amino acid has minimal solubility and will precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol to remove residual salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected.

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.5 ppm: Complex multiplet, 4H (aromatic protons).~4.5 ppm: Singlet, 1H (α-proton).~2.4 ppm: Singlet, 3H (methyl protons).Broad signals: NH₂ and COOH protons (exchangeable with D₂O). |

| ¹³C NMR | ~175 ppm: Carbonyl carbon (COOH).~125-140 ppm: Aromatic carbons (6 signals).~55-60 ppm: α-carbon.~19 ppm: Methyl carbon. |

| IR (cm⁻¹) | ~3000-3400: O-H and N-H stretching (broad).~2850-3000: C-H stretching.~1650-1700: C=O stretching (carboxylic acid).~1550-1600: N-H bending. |

| Mass Spec (ESI+) | [M+H]⁺ = 166.08 |

Stereochemistry and Chiral Resolution

The Importance of Enantiomeric Purity

This compound is a chiral compound existing as a pair of enantiomers (R and S). In drug development, enantiomers of a chiral molecule often exhibit different pharmacological, metabolic, and toxicological profiles.[4] Therefore, the synthesis and isolation of a single, pure enantiomer are frequently required by regulatory bodies and for achieving therapeutic efficacy and safety.

Conceptual Workflow for Chiral Resolution

The racemic mixture obtained from the Strecker synthesis must be separated into its constituent enantiomers. A common and scalable method is diastereomeric salt formation.

Causality in Method Selection: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized and separated.

Caption: Conceptual workflow for chiral resolution.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the reactivity of its two primary functional groups: the amine and the carboxylic acid.

-

Amine Group: Can act as a nucleophile and can be acylated, alkylated, or used in peptide bond formation.

-

Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, or reduced to an alcohol.

This dual functionality makes it an ideal scaffold. While direct applications for the ortho-isomer are proprietary or less published, the analogous para-isomer, 2-amino-2-(p-tolyl)acetic acid, is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting the enzyme glutaminase (GLS1).[5][6][7] This highlights the role of such substituted phenylglycine derivatives as key intermediates in constructing complex, biologically active molecules.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this chemical.

Hazard Identification

| Hazard Class | GHS Pictogram | Code | Statement |

| Acute Toxicity, Oral | Warning | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation |

| STOT, Single Exposure | Warning | H335 | May cause respiratory irritation |

| Source:[1][2] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage and Stability

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion

This compound is a specialized chemical entity with significant potential as a building block for complex molecular architectures in pharmaceutical and materials science. A thorough understanding of its synthesis, purification, stereochemistry, and safe handling protocols is paramount for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required by scientists to incorporate this valuable intermediate into their synthetic programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

de Sousa, J., et al. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID | 13227-01-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(o-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-2-(o-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes known predicted values, data from structurally related compounds, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, offering both a summary of key attributes and detailed protocols for experimental characterization.

Introduction and Chemical Identity

2-amino-2-(o-tolyl)acetic acid, also known as α-amino-2-methylbenzeneacetic acid, is a non-natural amino acid. Its structure, featuring a chiral center at the alpha-carbon and a tolyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies.

Chemical Structure:

Caption: Chemical structure of 2-amino-2-(o-tolyl)acetic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-2-(o-tolyl)acetic acid is presented in the table below. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 129592-98-9 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 234-238 °C (with decomposition) | [1][2] |

| Boiling Point (Predicted) | 307.6 ± 30.0 °C | [1][2] |

| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 1.94 ± 0.10 (acidic), ~9-10 (basic, estimated) | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Solubility Profile

The solubility of 2-amino-2-(o-tolyl)acetic acid is a critical parameter for its handling, reaction conditions, and formulation. As an amino acid, its solubility is expected to be pH-dependent.

Predicted and Observed Solubility

While quantitative experimental data is scarce, the presence of both a polar amino and a carboxylic acid group, along with a nonpolar tolyl group, suggests a degree of solubility in a range of solvents. It is expected to be sparingly soluble in water at neutral pH, with increased solubility in acidic and basic aqueous solutions due to salt formation. Solubility in polar organic solvents such as ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of 2-amino-2-(o-tolyl)acetic acid in various solvents.

Materials:

-

2-amino-2-(o-tolyl)acetic acid

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Analytical balance

-

HPLC system with a suitable detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Add an excess amount of 2-amino-2-(o-tolyl)acetic acid to a known volume of the solvent in a vial.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Acidity and Basicity: pKa Determination

The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and biological interactions.

Predicted pKa

The predicted acidic pKa is approximately 1.94, which is lower than that of a simple carboxylic acid like acetic acid (pKa ≈ 4.76). This increased acidity is due to the electron-withdrawing inductive effect of the adjacent protonated amino group. The pKa of the amino group is predicted to be in the typical range for α-amino acids, around 9-10.

Experimental Protocol for pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa values of the carboxylic acid and amino groups of 2-amino-2-(o-tolyl)acetic acid.

Materials:

-

2-amino-2-(o-tolyl)acetic acid

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a precisely weighed amount of 2-amino-2-(o-tolyl)acetic acid in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition until a low pH (e.g., 1.5) is reached.

-

In a separate experiment, titrate a fresh solution of the amino acid with the standardized 0.1 M NaOH solution in a similar incremental manner until a high pH (e.g., 12.5) is reached.

-

Plot the pH versus the equivalents of acid and base added.

-

The pKa values are the pH at the midpoints of the buffering regions on the titration curve.

Caption: Workflow for pKa determination by titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho substitution.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule, including the carbonyl carbon, the α-carbon, the aromatic carbons, and the methyl carbon.

General Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on an NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Medium intensity bands around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1750 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C bending: Absorptions in the 1400-1600 cm⁻¹ region.

General Protocol for FTIR Analysis:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Record the spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus the mass of a proton. Fragmentation patterns can provide further structural information.

General Protocol for Mass Spectrometry Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI).

-

Analyze the molecular ion peak and fragmentation pattern.

Applications in Drug Development

Non-proteinogenic amino acids like 2-amino-2-(o-tolyl)acetic acid are valuable intermediates in the synthesis of pharmaceuticals. They can be incorporated into peptide and non-peptide structures to introduce specific steric and electronic properties, improve metabolic stability, or enhance binding to biological targets. While specific examples of marketed drugs derived from this exact molecule are not widely documented, its structural motif is relevant to the design of various therapeutic agents. For instance, its p-tolyl isomer, 2-amino-2-(p-tolyl)acetic acid, is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds with potential anti-cancer activity through the inhibition of glutaminase (GLSI).[3]

Stability Profile

The stability of 2-amino-2-(o-tolyl)acetic acid under various environmental conditions is a critical factor for its storage, handling, and formulation.

General Stability Considerations

Based on its chemical structure, potential degradation pathways may include oxidation of the amino group, decarboxylation at elevated temperatures, and reactions involving the aromatic ring. As a solid, the compound is expected to be relatively stable when stored in a cool, dry, and dark place.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 2-amino-2-(o-tolyl)acetic acid under stress conditions.

Procedure:

-

Acidic and Basic Hydrolysis: Expose solutions of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

2-amino-2-(o-tolyl)acetic acid is a valuable synthetic building block with physicochemical properties that are of significant interest to researchers in drug discovery and development. This guide has provided an overview of its known and predicted properties, along with standardized protocols for their experimental determination. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

2-Amino-2-(p-tolyl)acetic Acid - Sapphire North America. Available at: [Link]

-

Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. Available at: [Link]

-

CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid - Alchem.Pharmtech. Available at: [Link]

-

2-Amino-2-(o-tolyl)acetic acid | 129592-98-9 | C9H11NO2 | Appchem. Available at: [Link]

-

Application of ω‐Transaminases in the Pharmaceutical Industry | Almac. Available at: [Link]

-

2-Aminoacetic acid (Glycine) - Ataman Kimya. Available at: [Link]

-

The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). Available at: [Link]

-

406190-09-8 | 2-Oxo-2-(o-tolylamino)acetic acid | Next Peptide. Available at: [Link]

-

o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem - NIH. Available at: [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

-

Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3 - ResearchGate. Available at: [Link]

- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.

-

bmse000557 O-toluic Acid at BMRB. Available at: [Link]

-

Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing. Available at: [Link]

-

FTIR spectra of a) P-IAEA; b) P-M - ResearchGate. Available at: [Link]

-

Why is pKa of carboxyl group lower in amino acids than in acetic acid? - ResearchGate. Available at: [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

-

(S)-2-amino-2-p-tolylacetic acid | C9H11NO2 | CID 7020729 - PubChem. Available at: [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. Available at: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

-

Glacial acetic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-amino-2-(2-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical techniques required for the complete structure elucidation of 2-amino-2-(2-methylphenyl)acetic acid. Also known as 2-amino-2-(o-tolyl)acetic acid, this non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development. Its precise structural characterization is paramount for understanding its physicochemical properties, reaction kinetics, and incorporation into larger molecular scaffolds.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, providing a robust, self-validating framework for analysis that ensures scientific integrity. Every step is grounded in established principles and supported by authoritative references, reflecting the rigorous standards of modern chemical research.

Introduction: The Significance of Structural Integrity

This compound belongs to the family of arylglycines, which are prevalent in the structures of various pharmaceuticals. The presence of a chiral center at the alpha-carbon and the steric and electronic influence of the ortho-methyl group on the phenyl ring introduce a layer of complexity to its structure. An unambiguous determination of its constitution, connectivity, and stereochemistry is a prerequisite for its use in any research or development context. This guide will systematically address the multifaceted approach required for this task, from initial synthesis to the definitive determination of its three-dimensional architecture.

Synthesis and Purification: Establishing a Foundation

A reliable synthesis route is the first step in obtaining a pure sample for analysis. For this compound, two classical methods are particularly relevant: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods produce a racemic mixture of the amino acid, which necessitates a subsequent chiral resolution step.[1][2]

Racemic Synthesis: The Strecker and Bucherer-Bergs Approaches

The Strecker synthesis offers a direct route from 2-methylbenzaldehyde.[3][4][5] The reaction proceeds via the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.

Alternatively, the Bucherer-Bergs reaction provides the hydantoin intermediate, 5-(2-methylphenyl)hydantoin, from 2-methylbenzaldehyde, which is subsequently hydrolyzed to the target amino acid.[2][6]

Table 1: Comparison of Racemic Synthesis Methods

| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Starting Material | 2-Methylbenzaldehyde | 2-Methylbenzaldehyde |

| Key Reagents | Ammonium chloride, Sodium cyanide | Ammonium carbonate, Potassium cyanide |

| Intermediate | α-aminonitrile | Hydantoin |

| Typical Yield | 70-85% | 65-80% |

| Key Advantage | Direct formation of aminonitrile | Often good yields for sterically hindered aldehydes |

Experimental Protocol: Strecker Synthesis of Racemic this compound

This protocol outlines the general steps for the Strecker synthesis, which should be performed by trained personnel in a well-ventilated fume hood due to the use of cyanide.

Step 1: Formation of the α-Aminonitrile

-

In a round-bottom flask, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Add a solution of ammonium chloride (NH₄Cl, 1.2 eq) in water.

-

Cool the mixture in an ice bath and add a solution of sodium cyanide (NaCN, 1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

Add a strong acid (e.g., 6 M HCl) to the crude α-aminonitrile.

-

Heat the mixture under reflux for 4-6 hours to facilitate hydrolysis.[4]

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Chiral Resolution: Isolating the Enantiomers

Since both the Strecker and Bucherer-Bergs syntheses yield a racemic mixture, a chiral resolution step is essential for obtaining the individual enantiomers. Enzymatic kinetic resolution is a highly effective method for this purpose.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol utilizes an acylase to selectively hydrolyze the N-acetyl derivative of one enantiomer.

Step 1: N-Acetylation of the Racemic Amino Acid

-

Suspend the racemic this compound in water.

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of an aqueous base (e.g., 2 M NaOH).

-

After the reaction is complete, acidify the solution to precipitate the N-acetylated amino acid.

-

Filter and dry the product.

Step 2: Enzymatic Hydrolysis

-

Dissolve the racemic N-acetyl-2-amino-2-(2-methylphenyl)acetic acid in a buffered aqueous solution (pH ~7).

-

Add a suitable acylase (e.g., from Aspergillus oryzae).[8]

-

Incubate the mixture at an optimal temperature (typically 37 °C) for a sufficient time to achieve approximately 50% hydrolysis.

-

Stop the reaction by acidifying the solution, which also precipitates the enzyme.

-

Filter to remove the enzyme. The filtrate will contain the free L-amino acid and the unreacted N-acetyl-D-amino acid.

Step 3: Separation of Enantiomers

-

The free L-amino acid and the N-acetyl-D-amino acid can be separated based on their different solubilities at various pH values or by chromatography.

-

The isolated N-acetyl-D-amino acid can be hydrolyzed with a strong acid to yield the D-amino acid.

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Signature

A combination of spectroscopic and spectrometric techniques is employed to confirm the covalent structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the following proton signals are expected:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

α-Proton: A singlet at a characteristic downfield position (around δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent amino and carboxyl groups, and the phenyl ring.

-

Methyl Protons: A singlet in the aliphatic region (around δ 2.3 ppm) corresponding to the three protons of the ortho-methyl group.

-

Amine and Carboxyl Protons: These protons are often exchangeable with the solvent (especially if D₂O is used) and may appear as broad singlets or not be observed at all.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The expected chemical shifts for this compound are:

-

Carboxyl Carbon: A signal in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the α-carbon and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

-

α-Carbon: A signal around δ 55-65 ppm.

-

Methyl Carbon: A signal in the upfield region (δ ~20 ppm).

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| α-H | 4.5 - 5.0 | Singlet |

| CH₃ | ~2.3 | Singlet |

| ¹³C NMR | ||

| C=O | 170 - 180 | |

| Aromatic-C | 125 - 140 | |

| α-C | 55 - 65 | |

| CH₃ | ~20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

For this compound (C₉H₁₁NO₂), the expected exact mass is 165.07898 g/mol .[7]

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides valuable structural information.[8][9][10] Key fragmentation pathways for α-amino acids often involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[9] A characteristic fragment would be the loss of the carboxyl group, leading to a fragment ion with m/z corresponding to the rest of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an amino acid is characterized by several key absorption bands.[11][12][13][14][15]

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| N-H (Amine) | Bending | 1640 - 1560 |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[16] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This can be achieved by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

The resulting crystal structure would definitively confirm the connectivity of the atoms, the bond lengths and angles, and, for a single enantiomer, its absolute configuration.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: A logical workflow for the synthesis, purification, and complete structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a multi-step process that requires a synergistic application of synthetic chemistry and advanced analytical techniques. By following a logical and self-validating workflow, from racemic synthesis and chiral resolution to comprehensive spectroscopic and crystallographic analysis, researchers can achieve an unambiguous determination of its molecular structure. This foundational knowledge is indispensable for the confident application of this important building block in drug discovery and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. [Link]

-

MDPI. (n.d.). Amino Acid. [Link]

-

ResearchGate. (n.d.). Bucherer–Bergs Reaction. [Link]

-

PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]

-

SpectraBase. (n.d.). 2-(Methylamino)-2-phenylacetic acid, tms - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). (S)-2-amino-2-p-tolylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of evolved gases from glycylglycine decomposed in N 2.... [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

- Google Patents. (n.d.). Resolution of amino acids.

-

Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Resolution of racemic amino acids.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

-

National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]

Sources

- 1. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis (1999) | M. A. Wegman | 70 Citations [scispace.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Item - XPS and FTIR analysis of glycine adsorption onto undoped and flourine doped Diamond like carbon films - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Research Applications of 2-Amino-2-(2-methylphenyl)acetic Acid (CAS Number 129592-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and emerging research applications of 2-Amino-2-(2-methylphenyl)acetic acid (CAS No. 129592-98-9). Primarily utilized as a specialized building block in medicinal chemistry, this non-canonical amino acid is gaining significant traction in the burgeoning field of targeted protein degradation. Its unique structural features make it a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative molecules designed to selectively eliminate disease-causing proteins. This guide will delve into the core principles of PROTAC technology, elucidate the role of this compound within this framework, and provide insights into the design and synthesis of next-generation protein degraders. Furthermore, we will explore its potential applications in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Introduction: Unveiling this compound

This compound, also known as amino-o-tolyl-acetic acid, is a synthetic amino acid derivative.[1] Its fundamental chemical and physical properties are summarized in Table 1. The presence of a methyl group on the phenyl ring at the ortho position provides steric hindrance and specific hydrophobic interactions, which can be strategically exploited in drug design to enhance binding affinity and selectivity for target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129592-98-9 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | AMINO-O-TOLYL-ACETIC ACID, 2-Amino-2-(o-tolyl)acetic acid | ChemicalBook[2] |

| Melting Point | 234-238°C (decomposition) | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook[2] |

While structurally related to compounds with known anti-inflammatory and anti-cancer activities, the primary and most promising application of this compound lies in its role as a "Protein Degrader Building Block."[2] This positions it as a key component in the synthesis of PROTACs, a revolutionary therapeutic modality.

Core Application: A Building Block for Targeted Protein Degradation via PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs) that are implicated in disease.[3] PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.[4]

The unique structure of this compound makes it an ideal scaffold for incorporation into the linker or the target-binding ligand (warhead) of a PROTAC. The amino and carboxylic acid functional groups provide convenient handles for chemical modification and attachment to other components of the PROTAC molecule. The o-tolyl group can be crucial for establishing specific interactions within the binding pocket of the target protein, thereby enhancing the potency and selectivity of the resulting degrader.

Rationale for Utilizing this compound in PROTAC Synthesis

The design of a successful PROTAC requires careful optimization of three key components: the ligand for the POI, the ligand for the E3 ligase, and the linker connecting them. The choice of building blocks for each of these components is critical for achieving efficient ternary complex formation and subsequent protein degradation.

The incorporation of this compound can offer several advantages:

-

Introduction of a Specific Vector: The o-tolyl group provides a defined three-dimensional structure that can be oriented to interact with specific residues in the target protein's binding pocket. This can be particularly useful for achieving selectivity over other closely related proteins.

-

Modulation of Physicochemical Properties: The non-polar nature of the tolyl group can influence the overall lipophilicity of the PROTAC, which in turn affects its cell permeability and pharmacokinetic properties.

-

Versatile Chemical Handles: The amino and carboxylic acid groups allow for facile amide bond formation, a common and robust reaction in medicinal chemistry for linking different molecular fragments.

General Synthetic Approach for PROTACs Incorporating this compound

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. This compound can be incorporated at various stages of this process.

Experimental Protocol: A Generalized Solid-Phase Synthesis of a PROTAC

This protocol outlines a conceptual solid-phase synthesis strategy, a common technique for the efficient construction of PROTAC libraries.[1][5]

-

Resin Preparation: An appropriate solid support (e.g., rink amide resin) is functionalized with a linker that has a protected terminal functional group (e.g., an azide).

-

E3 Ligase Ligand Attachment: The E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon) is coupled to the resin-bound linker.

-

Linker Elongation and Functionalization (Incorporation of the Building Block):

-

The protecting group on the linker is removed.

-

This compound, with its amino group protected (e.g., with a Boc group), is then coupled to the linker using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

-

POI Ligand Coupling: The protecting group on the amino group of the incorporated building block is removed, and the POI ligand (warhead) is coupled to the free amine.

-

Cleavage and Purification: The fully assembled PROTAC is cleaved from the solid support using a strong acid (e.g., trifluoroacetic acid) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Therapeutic Applications and Future Directions

The versatility of this compound as a building block opens up possibilities for developing PROTACs against a wide range of therapeutic targets.

Oncology

Many cancers are driven by the aberrant expression or activity of specific proteins. PROTACs offer a powerful approach to target and eliminate these oncoproteins. For example, a PROTAC incorporating this compound could be designed to target kinases, transcription factors, or other proteins that are critical for tumor growth and survival. The structural features of the o-tolyl group could be exploited to achieve selectivity for a particular kinase isoform, thereby minimizing off-target effects.

Inflammatory and Autoimmune Diseases

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The targeted degradation of key pro-inflammatory proteins, such as cytokines or signaling molecules in inflammatory pathways, is a promising therapeutic strategy. The use of this compound in the design of PROTACs for these targets could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Neurodegenerative Diseases

The accumulation of misfolded protein aggregates is a central feature of several neurodegenerative diseases, such as Alzheimer's and Parkinson's. PROTACs that can cross the blood-brain barrier and specifically target these toxic protein species for degradation represent a highly innovative therapeutic approach. The physicochemical properties imparted by the o-tolyl group in this compound could be fine-tuned to enhance brain penetration of the resulting PROTACs.

Conclusion

This compound (CAS 129592-98-9) is an emerging and valuable tool in the field of modern drug discovery. Its primary application as a building block for the synthesis of PROTACs places it at the forefront of targeted protein degradation technology. The unique structural and chemical properties of this non-canonical amino acid provide medicinal chemists with a versatile scaffold to design and synthesize novel protein degraders with enhanced potency, selectivity, and drug-like properties. As research in targeted protein degradation continues to accelerate, the demand for specialized building blocks like this compound is expected to grow, paving the way for the development of innovative therapies for a wide range of human diseases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022).

- A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. (2017). Journal of Biological Chemistry, 292(29), 12176–12184.

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate. Retrieved from [Link]

- Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006). Bulletin of the Chemical Society of Ethiopia, 20(2), 237-244.

- Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (2011). European Journal of Medicinal Chemistry, 46(9), 4396–4401.

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). Journal of the Serbian Chemical Society, 85(11), 1497–1508.

- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2020). ACS Central Science, 6(9), 1637–1643.

- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1969.

- Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit

- In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. (2023). Molecules, 28(18), 6649.

- Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2022). Journal of Biological Chemistry, 298(5), 101895.

-

Degrader Building Blocks. (n.d.). Bio-Techne. Retrieved from [Link]

- Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. (2023). Molecules, 28(18), 6723.

-

Degrader Building Blocks for Targeted Protein Degradation. (n.d.). Merck Millipore. Retrieved from [Link]

- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2023). Frontiers in Pharmacology, 14, 1281454.

- Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. (2022). Pharmaceutics, 14(7), 1390.

Sources

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Potential of α-Amino-2-methylphenylacetic Acid: A Technical Guide to an Uncharted Scaffold

Abstract

Alpha-amino-2-methylphenylacetic acid, a non-proteinogenic amino acid, represents a fascinating yet largely unexplored molecule within the broader, biologically significant class of phenylglycine derivatives. While direct research on this specific compound is sparse, its structural architecture—a phenylglycine core with a sterically influential ortho-methyl group—positions it at the intersection of several critical areas of pharmacology and biochemistry. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential biological significance of this compound. By synthesizing data from closely related analogs, we will explore its probable interactions with key neurological targets, its potential as an antimicrobial agent, and the stereochemical and synthetic considerations crucial for its future investigation. This document serves not as a summary of established facts about α-amino-2-methylphenylacetic acid, but as a roadmap for its scientific exploration.

Introduction: The Phenylglycine Scaffold and the Influence of Substitution

Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry.[1] Unlike their protein-building counterparts, these molecules serve as versatile scaffolds for developing therapeutics that target a range of biological systems. Their utility stems from the rigid, yet modifiable, phenyl ring, which allows for the precise positioning of functional groups to interact with specific receptor binding pockets.

The biological activity of phenylglycine derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The introduction of a methyl group at the ortho (2-position), as in α-amino-2-methylphenylacetic acid, is particularly noteworthy. This substitution can be expected to induce significant conformational constraints on the molecule, influencing its binding affinity and selectivity for its biological targets. The ortho-methyl group can also alter the compound's lipophilicity and metabolic stability, key parameters in drug design. While the specific biological ramifications of this substitution in α-amino-2-methylphenylacetic acid remain to be elucidated, the known activities of related phenylglycine analogs provide a strong foundation for predicting its potential roles.

Potential Biological Targets and Activities: An Analog-Based Perspective

The biological significance of a novel compound is often first inferred from the activities of its structural relatives. For α-amino-2-methylphenylacetic acid, the data from other substituted phenylglycines point toward three primary areas of potential biological activity.

Modulation of Glutamatergic Neurotransmission

The most extensively studied application of phenylglycine derivatives is in the modulation of the central nervous system, particularly as ligands for glutamate receptors.

Phenylglycine derivatives are well-established as antagonists and, in some cases, agonists at various subtypes of metabotropic glutamate receptors (mGluRs).[2][3] These G-protein coupled receptors are crucial for modulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders. The activity of phenylglycine analogs at mGluRs is highly dependent on the substitution pattern on the phenyl ring.[4][5][6] For instance, (S)-4-carboxyphenylglycine is a competitive antagonist at mGluR1α and mGluR2, while other derivatives show agonistic activity at mGluR2.[4] It is therefore highly probable that α-amino-2-methylphenylacetic acid will exhibit some activity at one or more mGluR subtypes. The ortho-methyl group may confer selectivity for a particular subtype, a highly desirable property in the development of targeted neurological therapeutics.

Experimental Protocol: Assessing mGluR Activity via Phosphoinositide Hydrolysis Assay

A foundational experiment to determine if α-amino-2-methylphenylacetic acid interacts with Group I mGluRs (mGluR1 and mGluR5) would be a phosphoinositide (PI) hydrolysis assay.

-

Cell Culture: Maintain a cell line stably expressing the mGluR subtype of interest (e.g., HEK293 cells expressing human mGluR1α) in appropriate growth medium.

-

Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Compound Treatment: Wash the cells and pre-incubate with a solution containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of α-amino-2-methylphenylacetic acid. To test for antagonistic activity, co-incubate with a known mGluR agonist (e.g., glutamate or quisqualate).

-

Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Separation: Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Recent research has revealed that phenylglycine analogs can also modulate N-methyl-D-aspartate (NMDA) receptor activity, albeit indirectly. L-phenylglycine and its derivatives have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[7] These transporters are responsible for the uptake of D-serine, a crucial co-agonist for NMDA receptors. By inhibiting these transporters, phenylglycine analogs can increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP), a cellular correlate of learning and memory.[7] This presents another exciting avenue for the potential neuroactivity of α-amino-2-methylphenylacetic acid.

Diagram: Proposed Mechanism of NMDA Receptor Modulation

Caption: The two enantiomers of the target compound.

Synthetic Strategies

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. The synthesis would likely proceed as follows:

-

Starting Material: 2-methylbenzaldehyde.

-

Reaction: Treatment of 2-methylbenzaldehyde with ammonia (or an ammonium salt) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding racemic α-amino-2-methylphenylacetic acid.

Amidomalonate Synthesis

This method provides another robust route to racemic α-amino acids:

-

Starting Material: Diethyl acetamidomalonate and 2-methylbenzyl bromide.

-

Alkylation: Deprotonation of diethyl acetamidomalonate with a strong base (e.g., sodium ethoxide) followed by alkylation with 2-methylbenzyl bromide.

-

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, to yield the final product.

Enantioselective Synthesis

To investigate the distinct biological activities of the individual enantiomers, an enantioselective synthesis is required. Modern methods often employ chiral auxiliaries or catalysts. A potential strategy would be the asymmetric Strecker synthesis using a chiral amine or a chiral catalyst. [8]

Future Research Directions and Conclusion

Alpha-amino-2-methylphenylacetic acid stands as a molecule of significant untapped potential. The wealth of data on its structural analogs strongly suggests that it is a prime candidate for biological investigation.

Key areas for future research include:

-

Systematic Screening: The compound and its individual enantiomers should be screened against a broad panel of biological targets, with a primary focus on mGluR and NMDA receptor systems.

-

Antimicrobial Evaluation: Its activity against a range of bacterial and fungal pathogens should be quantified.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives with modifications to the methyl group and the amino and carboxyl moieties will help to build a comprehensive SAR profile.

-

In Vivo Studies: Should promising in vitro activity be identified, in vivo studies in relevant animal models of neurological disorders or infectious diseases would be the logical next step.

References

-

Zhang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(10), 105151. [Link]

-

Vandenberg, R. J., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]

-

Wu, Z., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. [Link]

-

Bir se, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]

-

Thomsen, C., et al. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European Journal of Pharmacology, 267(1), 77-84. [Link]

-

Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370-3377. [Link]

-

Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]

- CN102165950B - Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli.

-

Wu, Z., et al. (2023). Design, Synthesis and Bioassay of 2‐Phenylglycine Derivatives as Potential Pesticide Candidates. Request PDF. [Link]

-

Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

-

Davis, F. A. (n.d.). Efficient Synthesis of Enantiopure Alpha Amino Acids. Grantome. [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Enantiopure Alpha Amino Acids - Franklin Davis [grantome.com]

A Technical Guide to the Synthesis of Novel Ligands from 2-Amino-2-(2-methylphenyl)acetic Acid: A Keystone for Modern Drug Discovery

This guide provides an in-depth exploration of the synthetic utility of 2-amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, as a foundational building block for the creation of novel ligands with significant potential in drug development. We will delve into the strategic considerations for its use, detailed synthetic methodologies, and the analytical techniques essential for the characterization of the resulting molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery who are seeking to leverage the unique structural and functional properties of this versatile amino acid derivative.

The Strategic Importance of this compound in Ligand Design

This compound belongs to the class of α-aryl-α-amino acids, a group of non-proteinogenic amino acids that have garnered considerable attention in medicinal chemistry. The incorporation of such unnatural amino acids into bioactive molecules is a powerful strategy to enhance their therapeutic properties. Phenylglycine-type amino acids, in particular, are found in a variety of peptide natural products, including glycopeptide antibiotics.[1]

The strategic value of the 2-methylphenyl moiety lies in several key areas:

-

Steric Influence and Conformational Rigidity: The ortho-methyl group introduces significant steric bulk in close proximity to the chiral center. This steric hindrance can enforce specific conformations upon the resulting ligand, leading to higher binding affinity and selectivity for its biological target. By restricting the rotational freedom of the phenyl ring, it can lock the ligand into a bioactive conformation, a crucial aspect of rational drug design.

-

Modulation of Physicochemical Properties: The methyl group enhances the lipophilicity of the molecule compared to its unsubstituted phenylglycine counterpart. This modification can improve membrane permeability and oral bioavailability, critical parameters for the development of effective oral therapeutics.

-

Metabolic Stability: The presence of the methyl group can shield the aromatic ring and the adjacent stereocenter from metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in-vivo half-life and an improved pharmacokinetic profile.

-

Exploration of Novel Chemical Space: As a non-natural amino acid, its incorporation into peptides or other scaffolds allows for the exploration of novel chemical space, leading to the discovery of ligands with unique pharmacological profiles and potentially overcoming challenges such as drug resistance.

Core Synthetic Methodologies and Mechanistic Considerations

The reactivity of this compound is primarily centered around its amino and carboxylic acid functionalities. Standard peptide coupling and acylation reactions are readily applicable, serving as the gateway to a diverse array of ligand scaffolds.

Amide Bond Formation: The Cornerstone of Ligand Elaboration

The formation of an amide bond is the most fundamental transformation for integrating this compound into larger molecular frameworks. The choice of coupling reagent is critical to ensure high yields and minimize racemization at the sterically hindered chiral center.

Commonly Employed Coupling Reagents:

| Coupling Reagent | Activating Agent | Key Features |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, low racemization, widely used for sterically hindered amino acids. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU, a reliable and effective coupling reagent. |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | A classic and cost-effective method, HOBt suppresses side reactions and racemization. |

| T3P | Propylphosphonic Anhydride | A versatile and powerful coupling reagent, particularly effective for challenging couplings. |

Expert Insight: For the coupling of this compound, particularly with sterically demanding amines or heterocyclic systems, HATU and T3P are often the reagents of choice. The formation of the active ester with HATU is rapid and efficient, while T3P's mechanism of action is robust for even the most challenging amide bond formations. It is crucial to employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize side reactions.

A generalized workflow for amide bond formation is depicted below:

Sources

The Strategic Role of 2-Amino-2-(2-methylphenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the utility of bespoke chemical motifs is paramount. Non-canonical amino acids, in particular, have emerged as powerful tools for sculpting molecular architecture and imbuing therapeutic candidates with desirable pharmacological properties. This technical guide delves into the multifaceted role of 2-amino-2-(2-methylphenyl)acetic acid, a chiral building block of significant interest. We will explore its application in the rational design of targeted therapies, the construction of novel heterocyclic scaffolds, and the strategic modification of peptide-based therapeutics. Through an examination of its synthesis and incorporation into larger molecular frameworks, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the value this unique reagent brings to the medicinal chemist's toolbox.

Introduction: The Significance of Non-Canonical Amino Acids in Drug Design

The 20 proteinogenic amino acids provide the fundamental alphabet of life. However, the expansion of this alphabet to include non-canonical or "unusual" amino acids has revolutionized medicinal chemistry.[1] These tailored building blocks offer a means to introduce specific steric and electronic features into a molecule, thereby fine-tuning its interaction with biological targets, enhancing metabolic stability, and improving pharmacokinetic profiles. This compound, also known as 2-amino-2-(o-tolyl)acetic acid, is a prime example of such a strategic molecular component. Its defining feature is the ortho-methyl substitution on the phenyl ring, which imparts a distinct conformational rigidity and lipophilicity compared to its unsubstituted parent, phenylglycine. This seemingly subtle modification has profound implications for its application in drug design, influencing binding affinities and metabolic pathways.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is centered on its role as a versatile chiral precursor. Its primary applications can be categorized into three main areas: the synthesis of selective enzyme inhibitors, the construction of novel heterocyclic systems, and the modification of bioactive peptides.

A Key Building Block for Selective COX-2 Inhibitors

The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory therapies. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2] The design of these selective inhibitors often relies on exploiting subtle differences in the active sites of the two isoforms.[3]

A key patent highlights the use of substituted phenylacetic acids, including this compound, in the synthesis of potent and selective COX-2 inhibitors.[4] The underlying principle is the introduction of a bulky, conformationally restricted moiety that can interact favorably with the larger active site of COX-2, while sterically hindering its entry into the narrower active site of COX-1.

Experimental Protocol: Synthesis of a Phenylacetic Acid-Based COX-2 Inhibitor Scaffold

This protocol outlines a generalized synthetic route for the preparation of a COX-2 inhibitor scaffold from this compound, based on the principles described in the patent literature.[4]

Step 1: N-Arylsulfonylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Add a hindered base, for example, 2,6-lutidine (1.5 eq), to the solution and cool to 0 °C.

-

Slowly add a solution of a substituted arylsulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-